molecular formula C12H16ClNO B2884693 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide CAS No. 923162-76-9

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide

Cat. No.: B2884693
CAS No.: 923162-76-9
M. Wt: 225.72
InChI Key: IGUFACRNTWAIKZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the nitrogen atom, along with an ethylbenzyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide typically involves the reaction of 4-ethylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new amide derivatives.

    Oxidation Reactions: The ethylbenzyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New amide derivatives with different functional groups.

    Oxidation Reactions: Carboxylic acids or aldehydes derived from the ethylbenzyl group.

    Reduction Reactions: Amines formed from the reduction of the amide group.

Scientific Research Applications

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methylbenzyl)-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.

    2-chloro-N-(4-ethylphenyl)-N-methylacetamide: Similar structure but with a phenyl group instead of a benzyl group.

    2-chloro-N-(4-ethylbenzyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group on the amide nitrogen.

Uniqueness

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is unique due to the presence of both the ethylbenzyl and methyl groups, which contribute to its specific chemical and biological properties. The combination of these groups enhances its reactivity and potential applications in various fields. The chloro group also provides a site for further chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-N-[(4-ethylphenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUFACRNTWAIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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